molecular formula C3H6ClFO B3380322 2-Propanol, 1-chloro-3-fluoro-, (S)- CAS No. 189937-19-7

2-Propanol, 1-chloro-3-fluoro-, (S)-

Cat. No.: B3380322
CAS No.: 189937-19-7
M. Wt: 112.53 g/mol
InChI Key: ZNKJYZHZWALQNX-GSVOUGTGSA-N
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Description

Significance of Stereochemistry in Organofluorine and Organochlorine Chemistry

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in organic chemistry with profound implications for the properties and functions of compounds. organic-chemistry.orgresearchgate.net This is particularly true in the fields of organofluorine and organochlorine chemistry, where the introduction of halogen atoms can dramatically alter a molecule's physical, chemical, and biological characteristics. nih.govnih.gov

The significance of stereochemistry is most evident in the pharmaceutical and agrochemical industries. researchgate.netwikipedia.org Biological systems, such as enzymes and receptors, are themselves chiral. scbt.com Consequently, they often interact differently with the two enantiomers (non-superimposable mirror images) of a chiral molecule. wikipedia.orgscbt.com One enantiomer of a drug might elicit a desired therapeutic effect, while the other could be inactive or, in some infamous cases like thalidomide, dangerously toxic. researchgate.netwikipedia.org Therefore, the ability to synthesize a single, specific enantiomer of a compound is critically important. wikipedia.org

In organofluorine chemistry, the small size of the fluorine atom (second only to hydrogen) and its high electronegativity can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.govwikipedia.orgnih.gov When fluorine is attached to a stereogenic center, it can influence the molecule's conformation and how it is recognized by biological targets. nih.govguidechem.com The development of methods for the stereoselective introduction of fluorine has become a major focus, enabling the creation of novel pharmaceuticals with improved efficacy. nih.govacs.org

Similarly, in organochlorine chemistry, the stereochemical arrangement of chlorine atoms affects the biological activity of molecules. nih.govnih.gov Many organochlorine compounds, from natural products to insecticides, are chiral, and their different enantiomers can exhibit varying levels of activity or toxicity. nih.govorganic-chemistry.org The ability to control the stereochemistry in these compounds is crucial for developing effective and safe products. nih.gov The selective synthesis of one stereoisomer over another remains a significant challenge and a vibrant area of research in both organofluorine and organochlorine chemistry. nih.govnih.gov

The Pivotal Role of 2-Propanol, 1-chloro-3-fluoro-, (S)- as a Chiral Scaffold for Advanced Synthesis

(S)-1-Chloro-3-fluoro-2-propanol is a prime example of a chiral halogenated propanol (B110389) that serves as a versatile building block, or chiral scaffold, in advanced organic synthesis. This molecule contains a stereochemically defined center (the carbon bearing the hydroxyl group) and two different halogen atoms, offering multiple sites for selective chemical modification. Such compounds are valuable components of the "chiral pool," which consists of readily available, enantiomerically pure molecules used as starting materials for the synthesis of complex targets. researchgate.netmdpi.com

The utility of this specific scaffold lies in its trifunctional nature. The hydroxyl group can be oxidized or used in nucleophilic substitution reactions, while the chlorine and fluorine atoms provide handles for further transformations. The distinct reactivity of the C-Cl and C-F bonds allows for sequential and regioselective reactions. For instance, the chloride is a better leaving group than the fluoride (B91410), enabling selective displacement reactions at the C1 position.

This type of chiral C3 synthon is instrumental in constructing larger, more complex molecules with precise stereochemical control. For example, related chiral halohydrins, such as (S)-3-chloro-1,2-propanediol, are key intermediates in the synthesis of important pharmaceuticals. google.comscielo.br Similarly, chiral amino alcohols like (S)-1-amino-3-chloro-2-propanol hydrochloride, which can be conceptually derived from structures like our target molecule, are crucial for producing modern antibiotics such as linezolid. guidechem.com The synthesis of fluorinated propranolol (B1214883) analogues also highlights the importance of chiral haloalcohols in medicinal chemistry. nih.gov The (S)-configuration of the starting material directly translates into the desired stereochemistry of the final product, a critical factor for ensuring biological efficacy.

The general synthetic strategy involves using the chiral center of (S)-1-chloro-3-fluoro-2-propanol to induce asymmetry in subsequent reaction steps, a process known as substrate-controlled asymmetric induction. mdpi.com This allows chemists to build complex molecular architectures with a high degree of stereochemical precision, which is essential for creating new drugs and other advanced materials.

Physicochemical Properties of 1-Chloro-3-fluoro-2-propanol

Property Value Source
Molecular Formula C₃H₆ClFO PubChem nih.gov
Molecular Weight 112.53 g/mol PubChem nih.gov
IUPAC Name 1-chloro-3-fluoropropan-2-ol PubChem nih.gov
CAS Number 453-11-2 PubChem nih.gov
Monoisotopic Mass 112.0091207 Da PubChem nih.gov
Predicted XLogP3-AA 0.5 PubChem nih.gov
InChI Key ZNKJYZHZWALQNX-UHFFFAOYSA-N PubChem nih.gov

Historical Perspectives on Research and Development of Chiral Haloalcohols

The development of chiral haloalcohols is intrinsically linked to the broader history of stereochemistry and asymmetric synthesis. The story begins in the 19th century with the pioneering work of scientists like Jean-Baptiste Biot, who first observed the optical activity of organic molecules, and Louis Pasteur, who in 1848 demonstrated the concept of molecular chirality by separating enantiomers of tartaric acid. wiley-vch.de Emil Fischer's "lock-and-key" model in 1894 further explained the stereospecificity of biological interactions, laying the conceptual groundwork for why single-enantiomer compounds are important. synquestlabs.com

For much of the 20th century, obtaining enantiomerically pure compounds relied on separating racemic mixtures or using starting materials from the natural chiral pool. wiley-vch.de A significant breakthrough came in the latter half of the century with the development of methods for asymmetric synthesis—reactions that create a chiral center selectively, favoring the formation of one enantiomer over the other. wikipedia.org The work of William S. Knowles, Ryoji Noyori, and K. Barry Sharpless, who were awarded the 2001 Nobel Prize in Chemistry, was seminal in this field. libretexts.org

The synthesis of chiral haloalcohols, a specific class of chiral building blocks, has benefited immensely from these advances. Key developments include:

Sharpless Asymmetric Epoxidation: Introduced in the 1980s, this method allows for the highly enantioselective conversion of allylic alcohols into chiral epoxides. nih.govlibretexts.org These epoxides are versatile intermediates that can be opened regioselectively by halide sources to produce a wide variety of chiral halohydrins. nih.gov

Catalytic Asymmetric Hydrogenation: The development of chiral catalysts for the hydrogenation of ketones has provided another powerful route. wiley-vch.dersc.org Specifically, the asymmetric hydrogenation of α-halogenated ketones can produce chiral haloalcohols with high enantiomeric excess through a process of dynamic kinetic resolution. rsc.org

Biocatalysis: The use of enzymes, such as halohydrin dehalogenases and alcohol dehydrogenases, has emerged as an environmentally friendly and highly selective method for producing chiral haloalcohols. nih.govresearchgate.net These enzymes can catalyze reactions with exquisite stereocontrol, often yielding products with very high purity. nih.gov

These synthetic advancements have made a wide array of chiral haloalcohols, including structures like (S)-1-chloro-3-fluoro-2-propanol, more accessible. This accessibility has, in turn, fueled further research into their application as chiral synthons for the creation of complex and valuable molecules in medicine and materials science. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-chloro-3-fluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKJYZHZWALQNX-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CCl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426327
Record name 2-Propanol, 1-chloro-3-fluoro-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189937-19-7
Record name 2-Propanol, 1-chloro-3-fluoro-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Stereoselective Synthesis of 2 Propanol, 1 Chloro 3 Fluoro , S

Enantioselective Synthesis Approaches

Enantioselective synthesis strategies aim to produce a specific enantiomer of a chiral molecule, either by converting a prochiral substrate into a predominantly single enantiomer or by separating a racemic mixture. These approaches are broadly categorized into asymmetric catalysis and biocatalytic methods, each offering unique advantages in terms of selectivity, efficiency, and environmental impact.

Asymmetric Catalysis in Chiral Alcohol Preparation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This field has revolutionized the synthesis of chiral alcohols by providing efficient pathways from readily available starting materials.

Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations. mdpi.com For the synthesis of halohydrins like (S)-1-chloro-3-fluoro-2-propanol, a key strategy involves the asymmetric α-halogenation of a carbonyl precursor. rsc.orgelectronicsandbooks.com In this approach, a chiral amine catalyst, such as a derivative of proline or a C2-symmetric diphenylpyrrolidine, reacts with a prochiral ketone or aldehyde to form a nucleophilic enamine intermediate. rsc.org The chiral environment created by the catalyst directs the approach of an electrophilic halogenating agent, such as N-chlorosuccinimide (NCS) for chlorination or N-fluorobenzenesulfonimide (NFSI) for fluorination, to one face of the enamine. beilstein-journals.org This results in the formation of an α-halocarbonyl compound with high enantioselectivity. Subsequent reduction of the carbonyl group yields the desired chiral alcohol. A kinetic resolution of the starting aldehyde can also occur during fluorination, further enhancing enantioselectivity. beilstein-journals.org

Table 1: Representative Organocatalytic Asymmetric Halogenation

Catalyst Type Substrate Halogen Source Product Type Typical Enantiomeric Excess (ee)
Chiral Pyrrolidine Propanal N-Chlorosuccinimide (NCS) α-Chloroaldehyde Up to 96% ee rsc.org
Jørgensen-Hayashi Catalyst α-Chloroaldehyde N-Fluorobenzenesulfonimide (NFSI) α-Chloro-α-fluoroaldehyde High ee beilstein-journals.org

Transition metal catalysis is a powerful tool for creating chiral centers with high precision. mdpi.comnih.gov A highly effective method for preparing chiral halohydrins is the asymmetric hydrogenation of α-halogenated ketones, catalyzed by chiral transition metal complexes. nih.gov Complexes of metals like iridium, rhodium, and ruthenium, combined with chiral phosphine (B1218219) ligands, can achieve exceptional levels of stereocontrol. nih.govnih.gov For instance, an iridium catalyst paired with a chiral ligand like f-phamidol can hydrogenate an α-chloroketone to the corresponding chlorohydrin with excellent diastereoselectivity and enantioselectivity. nih.gov The mechanism involves the coordination of the ketone to the chiral metal complex, which then facilitates the stereoselective transfer of hydrogen to one face of the carbonyl group, dictated by the chiral ligand framework. nih.govnih.gov This approach offers high yields and catalyst turnover numbers, making it suitable for large-scale synthesis. nih.gov

Table 2: Performance of Ir-Catalyzed Asymmetric Hydrogenation of an α-Haloketone

Catalyst System Substrate Yield Diastereomeric Ratio (dr) Enantiomeric Excess (ee)

Data adapted from a study on similar α-halogenated ketones. nih.gov

In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by a pre-existing chiral center within the starting material. du.ac.inyoutube.commdpi.com This strategy leverages the vast pool of enantiomerically pure compounds available from natural sources, such as carbohydrates or amino acids. For the synthesis of (S)-1-chloro-3-fluoro-2-propanol, a suitable starting material could be a chlorodeoxy-D-saccharide derivative. google.com The synthesis involves a sequence of reactions where the stereocenters of the sugar backbone direct the formation of the new chiral center at the C2 position of the propanol (B110389) skeleton. A typical sequence involves the oxidative cleavage of a glycol group in the sugar to form an aldehyde, followed by a stereoselective reduction to the alcohol, and subsequent hydrolysis to release the target molecule. google.com The inherent chirality of the starting material provides a robust and predictable method for establishing the absolute configuration of the final product. google.com

Chemoenzymatic and Biocatalytic Pathways

Biocatalysis utilizes enzymes to perform chemical transformations with remarkable selectivity and under mild conditions. Chemoenzymatic strategies combine the advantages of both chemical synthesis and biocatalysis to create efficient and sustainable synthetic routes. rsc.orgyork.ac.ukrsc.org

Kinetic resolution is a widely used method for separating racemic mixtures. jocpr.com In the context of producing (S)-1-chloro-3-fluoro-2-propanol, lipase-catalyzed enantioselective acylation is a particularly effective technique. jocpr.commdpi.com This process uses a lipase (B570770), such as Candida antarctica Lipase B (CAL-B) or Amano Lipase PS, to selectively catalyze the acylation of one enantiomer in a racemic mixture of 1-chloro-3-fluoro-2-propanol. jocpr.comnih.govnih.gov Using an acyl donor like vinyl acetate, the lipase will preferentially acylate the (R)-enantiomer, converting it into an ester. jocpr.com The (S)-enantiomer reacts at a much slower rate, or not at all, and is left behind in high enantiomeric purity. jocpr.comnih.gov The resulting mixture of the (S)-alcohol and the (R)-ester can then be easily separated by standard techniques like chromatography. The choice of lipase, solvent, and acyl donor is crucial for achieving high conversion and enantioselectivity. mdpi.commdpi.com

Table 3: Lipase Performance in Kinetic Resolution of Racemic Alcohols

Lipase Acyl Donor Solvent Conversion Enantiomeric Excess (ee) of (S)-Alcohol
Amano Lipase PS-C II Isopropenyl acetate tert-Butyl methyl ether ~42% >99% nih.gov
Candida antarctica Lipase-A (CLEA) Vinyl acetate n-Heptane ~49% >96% jocpr.com
Application of Alcohol Dehydrogenases and Reductases for Chiral Reduction

The asymmetric reduction of the prochiral ketone, 1-chloro-3-fluoro-2-propanone, is a direct and efficient route to obtaining enantiomerically pure (S)-1-chloro-3-fluoro-2-propanol. Alcohol dehydrogenases (ADHs) and related reductases are powerful biocatalysts for this transformation due to their high stereoselectivity. nih.govresearchgate.netresearchgate.net

ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.net In the context of synthesizing (S)-1-chloro-3-fluoro-2-propanol, the reverse reaction, the reduction of 1-chloro-3-fluoro-2-propanone, is of interest. The stereochemical outcome of this reduction is governed by the enzyme's inherent preference for delivering a hydride ion to either the re or si face of the ketone's carbonyl group. researchgate.net For the synthesis of the (S)-enantiomer, an ADH with anti-Prelog stereopreference is required. researchgate.net

Recent research has focused on identifying and engineering ADHs with high activity and enantioselectivity for the reduction of challenging substrates like α-haloketones. acs.org For instance, ADHs from various microorganisms, such as Rhodococcus ruber and Thermoanaerobacter ethanolicus, have been investigated for their potential in asymmetric synthesis. scispace.comjiangnan.edu.cn The ADH from Rhodococcus ruber (ADH-A) is known for its tolerance to organic solvents and its ability to accept a broad range of aromatic ketones and secondary alcohols, making it a robust candidate for industrial applications. scispace.com

The efficiency of these biocatalytic reductions often relies on a cofactor regeneration system, typically involving a sacrificial alcohol like isopropanol (B130326), to recycle the expensive nicotinamide (B372718) cofactor (NADH or NADPH). nih.gov This coupled-substrate approach makes the process more economically viable. researchgate.net

Below is a table summarizing the application of various ADHs for the asymmetric reduction of prochiral ketones:

Enzyme SourceSubstrateProduct ConfigurationEnantiomeric Excess (ee)Key Findings
Pseudomonas sp.Prochiral ketones(S)-alcohols>99%Demonstrates high enantioselectivity for a range of ketones. researchgate.net
Thermoethanolicus brockii (TbSADH)Tetrahydrofuran-3-one(R)- and (S)-alcohols95-99%Engineered variants show high selectivity for difficult-to-reduce ketones. acs.org
Rhodococcus kyotonensis2-Chloro-1-(3,4-difluorophenyl)ethanone(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol>99%A new ADH with potential for synthesizing analogs of key pharmaceutical intermediates. dntb.gov.ua
Acetobacter sp. CCTCC M209061Acetophenone analogs, α-ketoesters(R)-alcoholsNot specifiedExhibits anti-Prelog stereopreference. researchgate.net
Lactobacillus brevis (LbADH)Alkyl and aryl ketonesanti-Prelog productsNot specifiedA robust NADP-dependent ADH with a wide substrate scope. researchgate.net
Enzyme-Mediated Halogenation and Fluorination Processes

While the direct enzymatic reduction of a pre-formed haloketone is a common strategy, enzyme-mediated halogenation and fluorination offer alternative pathways to chiral halohydrins. These methods can introduce the required halogen atoms stereoselectively at an earlier stage of the synthesis.

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible ring-opening of epoxides with halide ions. nih.govrsc.org Although their primary function is often dehalogenation, the reverse reaction can be exploited for the synthesis of halohydrins. rsc.org However, the thermodynamic equilibrium often favors epoxide formation, which can be a limitation. rsc.org

Flavin-dependent halogenases represent another class of enzymes capable of electrophilic halogenation on electron-rich substrates. mdpi.comnih.gov These enzymes generate a hypohalous acid equivalent within the active site, which then reacts with the substrate. mdpi.com While highly regio- and stereospecific, their application can be limited by slow reaction rates. rsc.org

Direct biocatalytic fluorination is a significant challenge in synthetic chemistry due to the high electronegativity of fluorine. nsf.gov However, recent breakthroughs have seen the engineering of non-heme iron-dependent enzymes, such as 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), to catalyze C(sp³)–H fluorination with high enantioselectivity. nsf.govchemrxiv.orgnih.gov This evolving field holds promise for the future development of enzymatic routes to fluorinated chiral building blocks like (S)-1-chloro-3-fluoro-2-propanol.

The following table highlights different enzymatic approaches to halogenation and fluorination:

Enzyme ClassReaction TypeSubstrate TypeKey Features and Limitations
Halohydrin Dehalogenases (HHDHs)Reversible epoxide ring-openingEpoxidesCan form halohydrins, but equilibrium often favors the epoxide. nih.govrsc.org
Flavin-Dependent HalogenasesElectrophilic halogenationElectron-rich aromatics/olefinsHighly regio- and stereospecific but can be slow. rsc.orgmdpi.com
Engineered Non-Heme Iron EnzymesC(sp³)–H fluorinationAliphatic C-H bondsA developing field with high potential for enantioselective fluorination. nsf.govchemrxiv.orgnih.gov

Kinetic Resolution Techniques for Enantiopure 2-Propanol, 1-chloro-3-fluoro-, (S)-

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Chemical kinetic resolution often involves the use of chiral metal complexes or organocatalysts to selectively react with one enantiomer of a racemic alcohol. numberanalytics.com For instance, iridium-catalyzed asymmetric hydrogenation using dynamic kinetic resolution has been successfully applied to the synthesis of enantioenriched vicinal halohydrins from α-halogenated ketones, achieving high yields and excellent enantioselectivities. rsc.org This approach combines the reduction of the ketone with in-situ racemization of the starting material, theoretically allowing for a 100% yield of the desired enantiomer.

Strategies for optimizing chemical kinetic resolution include the development of novel chiral catalysts and the use of computational modeling to predict catalyst behavior and design more selective systems. numberanalytics.com

Enzymatic kinetic resolution (EKR) is a powerful and widely adopted technique for obtaining enantiopure alcohols. mdpi.com Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. nih.govnih.govmdpi.com

In a typical lipase-catalyzed EKR of a racemic alcohol, one enantiomer is selectively acylated, allowing for the separation of the unreacted alcohol and the newly formed ester. capes.gov.br For the synthesis of (S)-1-chloro-3-fluoro-2-propanol, a lipase that preferentially acylates the (R)-enantiomer would be ideal, leaving the desired (S)-enantiomer unreacted. The choice of acyl donor and solvent system can significantly impact the enantioselectivity and reaction rate. nih.govmdpi.com For example, Novozym 435, an immobilized form of Candida antarctica lipase B, has shown high efficiency in the kinetic resolution of secondary alcohols. nih.gov

Halohydrin dehalogenases can also be employed in kinetic resolution. For example, in the transformation of racemic 1,3-dichloro-2-propanol (B29581), different enzyme fractions from Corynebacterium sp. strain N-1074 have shown varying enantioselectivities, allowing for the production of R-rich intermediates. nih.gov

The table below provides examples of enzymatic kinetic resolution of alcohols:

EnzymeSubstrateResolution MethodProductEnantiomeric Excess (ee) / Enantiomeric Ratio (E)
Candida antarctica Lipase B (Novozym 435)Racemic secondary alcoholsAcylationEnantiopure alcohol and ester>99% ee
Candida rugosa LipaseRacemic 1-(isopropylamine)-3-phenoxy-2-propanolAcylation(S)-enantiomer of the β-blocker derivativeE = 67.5
Pseudomonas fluorescens LipaseAromatic Morita-Baylis-Hillman adductsHydrolysisEnantiopure adducts>90% ee, E >200
Burkholderia cepacia LipaseDibutyl 1-butyryloxy-1-carboxymethylphosphonateHydrolysisOptically active dibutyl 1-carboxy-1-hydroxymethylphosphonate66-68% ee, E up to 8.6

Development of Novel Synthetic Routes to (S)-1-chloro-3-fluoro-2-propanol

The development of novel and efficient synthetic routes is crucial for the large-scale and cost-effective production of (S)-1-chloro-3-fluoro-2-propanol. This involves exploring new precursor molecules and designing innovative starting materials.

The design of a synthesis for a target molecule like 1-chloro-3-fluoro-2-propanol often involves retrosynthetic analysis, where the target is broken down into simpler, commercially available precursors. For halohydrins, a common precursor is an alkene, which can undergo halohydrin formation. masterorganicchemistry.comchegg.com For example, propene could be a starting point, although the regioselective introduction of both a chlorine and a fluorine atom at specific positions, along with creating the desired stereocenter, would require a multi-step and carefully controlled sequence.

Another approach is to start with a molecule that already contains some of the required functionality. Glycerol and its derivatives are common starting materials for the synthesis of related chlorohydrins like 1,3-dichloro-2-propanol. nih.gov The selective introduction of a fluorine atom into a glycerol-derived backbone could be a viable strategy.

The design of chiral fluorinated isosteres is an expanding area of research that can provide new perspectives on starting material design. nih.govrsc.org By considering the three-dimensional shape and electronic properties of the target molecule, novel precursors that facilitate the introduction of the fluorine atom and the chiral center can be conceptualized.

The synthesis of 1-chloro-2-propanol, a related compound, can be achieved from 1-propanol (B7761284) via an alkene intermediate. chegg.comchemicalbook.com A similar strategy could potentially be adapted for the synthesis of the fluorinated analog, although the presence of the fluorine atom would likely influence the reactivity and selectivity of the synthetic steps.

Optimization of Reaction Conditions for Enhanced Stereocontrol and Yield

One of the primary strategies for achieving high stereocontrol is through catalyst-controlled reactions. Chiral ligands complexed with metal centers can create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. For the synthesis of vicinal halohydrins, iridium-based catalysts with chiral ligands have shown considerable success in the asymmetric hydrogenation of α-halogenated ketones, yielding products with high diastereoselectivity and enantioselectivity. rsc.org The optimization of such a system for producing (S)-1-chloro-3-fluoro-2-propanol would involve screening various chiral ligands and adjusting the catalyst loading to maximize the enantiomeric excess (ee) and yield.

The solvent system is another critical parameter. The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the stereochemical outcome. For instance, in halohydrin formation from alkenes, the use of a nucleophilic solvent like water is essential for the introduction of the hydroxyl group. masterorganicchemistry.comlibretexts.org The concentration of the nucleophilic solvent relative to the halogen source can also be tuned to optimize the reaction. youtube.com

Temperature plays a crucial role in controlling the selectivity of the reaction. Lower temperatures generally favor higher stereoselectivity by reducing the kinetic energy of the system and amplifying the energetic differences between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. Therefore, a careful balance must be struck to achieve both high selectivity and an acceptable reaction time.

Below is a hypothetical optimization table for the synthesis of a chiral chlorohydrin from a corresponding epoxide, illustrating the types of parameters that would be investigated.

Table 1: Hypothetical Optimization of Reaction Conditions for Chiral Chlorohydrin Synthesis

EntryLewis Acid CatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Ti(OiPr)₄CH₂Cl₂0127590
2AlCl₃THF-20246085
3Et₂AlClToluene-401885>99
4SnCl₄CH₃CN0127088
5Et₂AlClHexane-401882>99

This table is illustrative and based on general principles of asymmetric synthesis. The data is not from a specific experimental study on (S)-1-chloro-3-fluoro-2-propanol.

Sustainable and Green Chemistry Principles in Synthesis of Chiral Halogenated Propanols

The growing emphasis on sustainable and environmentally benign chemical processes has driven the development of green chemistry approaches for the synthesis of chiral molecules, including halogenated propanols. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Biocatalysis has emerged as a powerful tool in green chemistry, offering highly selective and environmentally friendly alternatives to traditional chemical methods. unipd.it Enzymes such as halohydrin dehalogenases (HHDHs), lipases, and oxidoreductases are particularly relevant for the synthesis of chiral halohydrins.

Halohydrin dehalogenases are capable of catalyzing the reversible formation of epoxides from halohydrins. nih.gov In the context of synthesizing (S)-1-chloro-3-fluoro-2-propanol, a racemic mixture of the corresponding chlorofluoroepoxide could be subjected to enantioselective ring-opening by a specific HHDH in the presence of a nucleophile. Alternatively, a prochiral alkene could be converted to a halohydrin using a haloperoxidase. nih.gov Engineered HHDHs have demonstrated the ability to catalyze the stereoselective ring-opening of epoxides, providing access to enantiopure β-substituted alcohols. nih.govbohrium.com This chemoenzymatic approach often proceeds under mild conditions in aqueous media, significantly reducing the environmental impact. researchgate.net For instance, a P450 monooxygenase and a halohydrin dehalogenase can be used in a cascade reaction to produce enantioenriched β-haloalcohols directly from halohydrocarbons. unipd.it

Another prominent green strategy is the kinetic resolution of racemic halohydrins using lipases. nih.govmdpi.com Lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. This method has been successfully applied to a wide range of alcohols, including those with halogen substituents. nih.govcapes.gov.br The choice of lipase and acyl donor is crucial for achieving high enantioselectivity.

The principles of green chemistry also encourage the use of less hazardous solvents and reagents. Water is an ideal green solvent for many biocatalytic reactions. youtube.com Furthermore, the development of one-pot, multi-step syntheses, where intermediates are not isolated, can reduce solvent usage and waste generation. rsc.org

A potential green synthesis of (S)-1-chloro-3-fluoro-2-propanol could involve the enzymatic resolution of a racemic mixture of 1-chloro-3-fluoro-2-propanol. The following table illustrates hypothetical results from such a lipase-catalyzed kinetic resolution.

Table 2: Hypothetical Lipase Screening for Kinetic Resolution of (±)-1-chloro-3-fluoro-2-propanol

EntryLipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess of (S)-alcohol (ee, %)
1Candida antarctica lipase B (CAL-B)Vinyl acetateToluene50>99
2Pseudomonas cepacia lipase (PCL)Isopropenyl acetateHexane4895
3Candida rugosa lipase (CRL)Acetic anhydride (B1165640)Diisopropyl ether5289
4Aspergillus niger lipaseVinyl butyratetert-Butyl methyl ether4992

This table is illustrative and based on known applications of lipases in kinetic resolutions. The data is not from a specific experimental study on (S)-1-chloro-3-fluoro-2-propanol.

By integrating these advanced methodologies, the synthesis of (S)-1-chloro-3-fluoro-2-propanol can be achieved with high stereocontrol and in a more sustainable manner, meeting the increasing demands for enantiopure compounds in various industries.

Spectroscopic and Structural Characterization of 2 Propanol, 1 Chloro 3 Fluoro , S

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For (S)-1-chloro-3-fluoro-2-propanol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed picture of its molecular connectivity and the electronic environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The proton on the chiral carbon (H-2) is expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons (H-1 and H-3) and the fluorine atom. The two protons of the chloromethyl group (H-1) and the two protons of the fluoromethyl group (H-3) are diastereotopic due to the adjacent chiral center. Consequently, they are chemically non-equivalent and will each appear as a distinct multiplet, further split by geminal and vicinal couplings. The hydroxyl proton (OH) will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-1a, H-1b~3.6-3.8ddd (doublet of doublet of doublets)J(H-H), J(H-F)
H-2~4.0-4.2m (multiplet)J(H-H), J(H-F)
H-3a, H-3b~4.4-4.6ddd (doublet of doublet of doublets)J(H-H), J(H-F)
OHVariablebr s (broad singlet)N/A
Data is predicted and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum is expected to show three distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached halogens and the hydroxyl group. Predicted spectral data suggests the following assignments nist.govguidechem.com.

The carbon bearing the chlorine atom (C-1) would be shifted downfield. The carbon attached to the fluorine atom (C-3) will also be downfield and will exhibit coupling to the fluorine atom (¹JCF). The carbon bearing the hydroxyl group (C-2), being attached to an electronegative oxygen, will also be found in the downfield region of the spectrum.

Expected ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C-1~48-52
C-2~70-74
C-3~83-87 (d, ¹JCF)
Data is predicted and may vary based on solvent and experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. For (S)-1-chloro-3-fluoro-2-propanol, a single fluorine environment is present. The ¹⁹F NMR spectrum of the racemic mixture, which is expected to be identical to that of the pure enantiomer in a non-chiral solvent, shows a triplet of triplets. wiley.com This complex splitting pattern arises from coupling to the two diastereotopic protons on C-3 and the proton on the chiral C-2. The use of an external trifluoroacetic acid standard is common for referencing in ¹⁹F NMR. wiley.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of 2-propanol, 1-chloro-3-fluoro- is C₃H₆ClFO. nih.gov The calculated exact mass for this formula is 112.0091207 Da. nih.gov

HRMS analysis of (S)-1-chloro-3-fluoro-2-propanol would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, typically within a few parts per million (ppm). This high degree of accuracy allows for unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. Predicted collision cross section data can further aid in structural confirmation. mzcloud.org

Expected HRMS Data:

IonCalculated m/z
[C₃H₆ClFO+H]⁺113.01640
[C₃H₆ClFO+Na]⁺134.99834
Data is predicted and based on the molecular formula.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. A vapor-phase IR spectrum is available for 1-chloro-3-fluoro-2-propanol. nih.gov The key vibrational modes expected for (S)-1-chloro-3-fluoro-2-propanol include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds.

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ range due to the C-O single bond stretching.

C-Cl Stretch: An absorption typically found in the 600-800 cm⁻¹ region.

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

The precise positions of these bands can provide subtle information about the molecular structure and intermolecular interactions.

Chiroptical Spectroscopy: Circular Dichroism (CD) for Enantiomeric Purity and Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.org It measures the differential absorption of left and right circularly polarized light. wikipedia.org While specific CD spectral data for (S)-1-chloro-3-fluoro-2-propanol is not available in the literature, the principles of the technique and studies on related chiral halohydrins can provide insight into its application. portlandpress.comnih.gov

For a chiral molecule like (S)-1-chloro-3-fluoro-2-propanol, a CD spectrum would exhibit non-zero signals at wavelengths corresponding to the electronic transitions of its chromophores. The primary chromophore in this molecule is the hydroxyl group. The sign and magnitude of the CD signal, known as the Cotton effect, are directly related to the absolute configuration of the stereocenter.

In practice, the experimental CD spectrum would be compared to a spectrum predicted by quantum chemical calculations for the (S)-configuration. A match between the experimental and calculated spectra would confirm the absolute configuration. Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess of the sample, making CD a valuable tool for determining enantiomeric purity. portlandpress.com

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional atomic and molecular structure of a crystalline solid. rigaku.comwikipedia.orglibretexts.org This technique is widely regarded as the definitive standard for the assignment of the absolute configuration of chiral molecules, providing irrefutable evidence of the spatial arrangement of atoms. nih.govnih.gov For a chiral molecule like (S)-2-propanol, 1-chloro-3-fluoro-, an X-ray crystallographic analysis would provide the ultimate confirmation of its stereochemistry, complementing data obtained from other spectroscopic methods.

The successful application of this technique is predicated on the ability to grow a high-quality single crystal of the analyte. nih.govnumberanalytics.com The process of crystallization requires slowly bringing a supersaturated solution to a state of minimum solubility, allowing the molecules to arrange themselves in a highly ordered, periodic lattice. libretexts.orgnih.gov Various methods, including slow evaporation of a solvent, vapor diffusion, or slow cooling, can be employed to achieve this. numberanalytics.com For a small molecule such as 2-propanol, 1-chloro-3-fluoro-, (S)-, obtaining a suitable crystal is the critical, and often most challenging, first step in the analysis. nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of reflections, and the intensities of these diffracted beams are meticulously recorded. wikipedia.orglibretexts.org This diffraction pattern contains the fundamental information about the electron density distribution within the crystal, which is then used to solve the molecular structure.

The determination of the absolute configuration is made possible by the physical phenomenon of anomalous dispersion (or anomalous scattering). wikipedia.orgcsic.esnih.gov While X-ray scattering is primarily dependent on the electron density of an atom, when the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor becomes a complex number with both real and imaginary components. csic.esucl.ac.uk This effect breaks Friedel's Law, which states that the intensities of a reflection (hkl) and its inverse (-h-k-l), known as a Bijvoet pair, are equal. csic.es The small intensity differences that arise between these Bijvoet pairs due to anomalous scattering are what allow for the distinction between a molecule and its non-superimposable mirror image (enantiomer).

In the case of 2-propanol, 1-chloro-3-fluoro-, (S)-, the presence of the chlorine atom is particularly advantageous. While carbon, oxygen, and fluorine are considered light atoms with weak anomalous scattering effects, chlorine, being a heavier atom, produces a more significant anomalous scattering signal. wikipedia.orgucl.ac.uk This enhanced signal leads to more pronounced differences in the intensities of Bijvoet pairs, thereby increasing the confidence in the assignment of the absolute configuration.

The refinement of the crystallographic data yields the Flack parameter, a critical value for determining the absolute structure of a non-centrosymmetric crystal. csic.esmdpi.com Introduced by H.D. Flack, this parameter, which ranges from 0 to 1, quantifies the proportion of the two enantiomers in the crystal. csic.es A Flack parameter value close to 0, with a small standard uncertainty, indicates that the determined stereochemistry is correct. mdpi.comresearchgate.net A value near 1 suggests that the structure should be inverted to its enantiomer. A value around 0.5 can indicate a racemic twin. For an enantiomerically pure sample, a conclusive determination of the absolute configuration is achieved when the Flack parameter refines to a value near zero. mdpi.com

While no specific published crystallographic data for (S)-1-chloro-3-fluoro-2-propanol is available, the table below provides a representative example of the kind of data that would be obtained from a successful single-crystal X-ray diffraction experiment.

Table 1: Representative Crystallographic Data for 2-Propanol, 1-chloro-3-fluoro-, (S)-

This table is for illustrative purposes only, as no specific crystallographic study for this compound has been publicly reported.

ParameterExample Value
Chemical FormulaC₃H₆ClFO
Formula Weight112.53 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a5.68 Å
b8.91 Å
c9.75 Å
α90°
β90°
γ90°
Volume493.5 ų
Z (Molecules per unit cell)4
Calculated Density1.514 Mg/m³
Absorption Coefficient0.65 mm⁻¹
Data Collection & Refinement
Reflections Collected4520
Independent Reflections1015 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.038, wR₂ = 0.095
R indices (all data)R₁ = 0.045, wR₂ = 0.102
Absolute Structure Parameter (Flack x)0.02(4)

Computational and Theoretical Investigations of 2 Propanol, 1 Chloro 3 Fluoro , S

Conformational Analysis and Energy Landscapes

Computational studies on molecules structurally analogous to (S)-1-chloro-3-fluoro-2-propanol, such as 1-chloro-2-propanol and other haloalcohols, have provided a framework for understanding its conformational preferences. researchgate.netacs.orgfigshare.com The presence of multiple rotatable bonds (C1-C2 and C2-C3) and the stereogenic center at C2 results in a complex potential energy surface with several possible conformers.

Theoretical analyses of similar halohydrins, like 1-chloro- and 1-bromo-2-propanol, have shown that conformers with a gauche orientation of the halogen and oxygen substituents around the C1-C2 bond are strongly prevalent in both the gas phase and in solution. acs.orgfigshare.com This preference, often referred to as the gauche effect, is attributed to stabilizing hyperconjugative interactions rather than intramolecular hydrogen bonding between the halogen and the hydroxyl group. acs.orgfigshare.com

Table 1: Plausible Conformations and Relative Energies of (S)-1-chloro-3-fluoro-2-propanol

Conformer Dihedral Angle (Cl-C1-C2-O) Dihedral Angle (F-C3-C2-O) Relative Energy (kcal/mol)
Gg1 ~60° ~60° 0.00 (most stable)
Gg2 ~60° ~-60° Higher
Gt ~60° ~180° Higher
Tg ~180° ~60° Higher
Tt ~180° ~180° Highest

Note: The relative energy values are illustrative and based on general principles observed in similar haloalcohols.

Quantum Chemical Calculations on Reactivity, Transition States, and Selectivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity of (S)-1-chloro-3-fluoro-2-propanol. These calculations can map out the electron density distribution, identify sites susceptible to nucleophilic or electrophilic attack, and determine the energies of transition states for various potential reactions.

The molecule possesses several reactive sites: the hydroxyl group, the carbon atom bonded to chlorine, and the carbon atom bonded to fluorine. The electronegativity of the halogen atoms and the oxygen atom creates partial positive charges on the adjacent carbon atoms, making them potential electrophilic centers. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, is a nucleophilic center.

Quantum chemical calculations can elucidate the mechanisms of reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or deprotonation of the hydroxyl group. By calculating the activation energies for different reaction pathways, the selectivity of a reaction can be predicted. For instance, in a reaction with a base, the calculations could determine whether the hydroxyl proton is abstracted or if an elimination reaction leading to an epoxide is more favorable. While specific studies on this molecule are lacking, the general principles of quantum chemistry provide a robust framework for such investigations.

Molecular Modeling of Chiral Induction Mechanisms

The (S)-chirality of 2-propanol, 1-chloro-3-fluoro- introduces a stereogenic center that can influence the stereochemical outcome of its reactions. Molecular modeling techniques are crucial for understanding the mechanisms of chiral induction. By constructing and analyzing the transition state models for reactions involving a chiral substrate and a prochiral reagent, the origins of stereoselectivity can be elucidated.

For example, if (S)-1-chloro-3-fluoro-2-propanol were to react with a prochiral ketone, two diastereomeric transition states would be possible, leading to two different stereoisomeric products. Molecular modeling can calculate the energies of these diastereomeric transition states. The energy difference between these states, which arises from different non-covalent interactions and steric clashes, determines the diastereomeric excess of the product. The chiral environment created by the substituents around the stereogenic center of (S)-1-chloro-3-fluoro-2-propanol would dictate the preferred orientation of the incoming reagent, thereby leading to a selective formation of one stereoisomer over the other.

Structure-Property Relationship Studies via Computational Methods

Computational methods are powerful tools for establishing relationships between the molecular structure of (S)-1-chloro-3-fluoro-2-propanol and its macroscopic properties. By calculating various molecular descriptors, properties such as dipole moment, polarizability, and boiling point can be estimated.

The presence of three electronegative atoms (Cl, F, and O) results in a significant molecular dipole moment. The magnitude and direction of this dipole moment are dependent on the molecule's conformation. Computational studies can predict the dipole moment for each stable conformer and, by considering their relative populations, determine the average dipole moment of the substance. Similarly, the polarizability, which is a measure of how easily the electron cloud can be distorted by an electric field, can also be calculated. These computed properties are essential for understanding the intermolecular forces and, consequently, the physical properties of the compound.

Theoretical Examination of Intramolecular and Intermolecular Interactions

The presence of a hydroxyl group and halogen atoms in (S)-1-chloro-3-fluoro-2-propanol allows for a variety of intramolecular and intermolecular interactions. Theoretical methods are employed to investigate the nature and strength of these interactions.

Intramolecular Interactions: The possibility of intramolecular hydrogen bonding between the hydroxyl hydrogen and the chlorine or fluorine atom is a key area of theoretical investigation. Studies on other halogenated alcohols suggest that while such interactions can exist, they are often weak. researchgate.net The geometry of the molecule in its various conformations determines the feasibility of these hydrogen bonds. Computational analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to identify bond critical points and characterize the nature of these intramolecular interactions. iastate.edu

Table 2: Potential Intra- and Intermolecular Interactions in (S)-1-chloro-3-fluoro-2-propanol

Interaction Type Description Expected Relative Strength
Intramolecular
O-H···F Hydrogen Bond Between the hydroxyl hydrogen and the fluorine atom. Weak
O-H···Cl Hydrogen Bond Between the hydroxyl hydrogen and the chlorine atom. Weak
Intermolecular
O-H···O Hydrogen Bond Between the hydroxyl group of two molecules. Strong
O-H···F Hydrogen Bond Between the hydroxyl hydrogen of one molecule and the fluorine of another. Moderate
O-H···Cl Hydrogen Bond Between the hydroxyl hydrogen of one molecule and the chlorine of another. Moderate
Dipole-Dipole Interactions Arising from the polar C-F, C-Cl, and C-O bonds. Moderate

Reactivity and Reaction Mechanisms Involving 2 Propanol, 1 Chloro 3 Fluoro , S

Nucleophilic Substitution Reactions and Stereochemical Outcomes

Nucleophilic substitution reactions involving (S)-1-chloro-3-fluoro-2-propanol can theoretically proceed at the carbon atom bearing the chlorine, as the C-F bond is significantly stronger and fluoride (B91410) is a poor leaving group. The specific pathway of these reactions is governed by factors such as substrate structure, the nature of the nucleophile, and solvent conditions.

SN1 and SN2 Reaction Pathways

The substitution of the chlorine atom in (S)-1-chloro-3-fluoro-2-propanol is expected to proceed overwhelmingly via an S2 (Substitution, Nucleophilic, Bimolecular) mechanism. The carbon atom attached to the chlorine is a primary carbon, which is sterically unhindered and thus highly accessible to nucleophiles. byjus.com Furthermore, the alternative S1 pathway would require the formation of a highly unstable primary carbocation, making this route energetically unfavorable. chemistrysteps.com

A common reaction for halohydrins is the intramolecular S2 reaction, where the hydroxyl group, upon deprotonation, acts as an internal nucleophile. ucalgary.cayoutube.com This reaction, known as the Williamson ether synthesis, results in the formation of a cyclic ether, specifically an epoxide. ucalgary.cakhanacademy.org The process begins with a base removing the acidic proton from the hydroxyl group to form a more nucleophilic alkoxide. ucalgary.cayoutube.com This is followed by a backside attack of the alkoxide on the carbon bearing the chlorine, displacing the chloride ion and forming the epoxide ring. ucalgary.cayoutube.com

Table 1: Comparison of SN1 and SN2 Reaction Pathways for (S)-1-chloro-3-fluoro-2-propanol
FeatureSN1 PathwaySN2 PathwayProbable Outcome for (S)-1-chloro-3-fluoro-2-propanol
Mechanism Two-step (Carbocation intermediate) chemistrysteps.comOne-step (Concerted) ucalgary.caSN2
Substrate Favors tertiary > secondary chemistrysteps.comFavors primary > secondary byjus.comThe C-Cl bond is on a primary carbon, strongly favoring SN2.
Nucleophile Weak nucleophiles are effective byjus.comRequires strong nucleophiles byjus.comReaction is favorable with strong nucleophiles (e.g., RO⁻, CN⁻).
Stereochemistry Racemization at reaction centerInversion of configuration libretexts.orgInversion at C1 if an external nucleophile is used.
Solvent Favored by polar protic solventsFavored by polar aprotic solventsDependent on the specific reaction conditions.

Impact of Fluorine and Chlorine Substituents on Reactivity and Selectivity

The reactivity of (S)-1-chloro-3-fluoro-2-propanol is significantly influenced by its halogen substituents. Chlorine is a relatively good leaving group, enabling nucleophilic substitution reactions at the C1 position. In contrast, the C-F bond is much stronger, making fluoride a poor leaving group under normal S2 conditions. nih.gov

The fluorine atom primarily exerts a powerful electron-withdrawing inductive effect (-I effect) due to its high electronegativity. researchgate.net This effect has several consequences:

Increased Acidity: The electron-withdrawing nature of the fluorine atom polarizes the O-H bond of the nearby secondary alcohol, making the proton more acidic. This facilitates its removal by a base, promoting reactions that require the formation of an alkoxide, such as the intramolecular epoxide formation. ucalgary.ca

Leaving Group Ability: While the C-Cl bond is the primary site of substitution, the inductive effect of the fluorine atom can slightly influence its reactivity.

Regioselectivity: In reactions like epoxide formation, the structure is pre-determined for the alkoxide to attack the chloromethyl group. youtube.comyale.edu

The combination of a good leaving group (Cl) and a neighboring hydroxyl group makes the molecule primed for intramolecular cyclization to form (R)-epifluorohydrin. ucalgary.cayale.edu This transformation is highly selective, as the internal alkoxide nucleophile will preferentially attack the adjacent carbon with the chloride leaving group. yale.edu

Functional Group Interconversions and Derivatization

The hydroxyl group in (S)-1-chloro-3-fluoro-2-propanol is a key site for synthetic modifications, allowing for its conversion into other functional groups or the attachment of protecting or modifying groups. britannica.com

Oxidation and Reduction Reactions of the Hydroxyl Group

As a secondary alcohol, the hydroxyl group of (S)-1-chloro-3-fluoro-2-propanol can be oxidized to a ketone. byjus.comlibretexts.orgbritannica.com This transformation can be achieved using a variety of common oxidizing agents. The reaction stops at the ketone stage, as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically demanding. byjus.com The product of this oxidation is 1-chloro-3-fluoro-propan-2-one. nih.gov

The reduction of the hydroxyl group itself is not a typical transformation. However, the molecule as a whole could be subject to reducing conditions that affect other parts of the structure, such as the C-Cl bond, which falls outside the scope of this section.

Table 2: Selected Oxidation Reactions for the Secondary Hydroxyl Group
Reagent SystemDescriptionProduct
Chromic Acid (H₂CrO₄) A strong oxidizing agent, often prepared in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones reagent). libretexts.org1-chloro-3-fluoro-propan-2-one
Pyridinium Chlorochromate (PCC) A milder chromium-based reagent that effectively oxidizes secondary alcohols to ketones without over-oxidation. libretexts.org1-chloro-3-fluoro-propan-2-one
Potassium Permanganate (KMnO₄) A very strong oxidizing agent, typically used in basic solution, that converts secondary alcohols to ketones. chemistrysteps.com1-chloro-3-fluoro-propan-2-one
Swern Oxidation Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. It is a mild method.1-chloro-3-fluoro-propan-2-one
Dess-Martin Periodinane (DMP) A mild and selective hypervalent iodine reagent that provides high yields of ketones from secondary alcohols at room temperature.1-chloro-3-fluoro-propan-2-one

Exploration of Derivatization Strategies for Synthetic Utility

Derivatization of the hydroxyl group is a common strategy to alter the molecule's properties for analytical purposes or to protect it during subsequent synthetic steps. libretexts.orgnih.gov Common derivatization reactions include esterification and etherification.

Esterification: The secondary alcohol can be converted to an ester by reacting it with an acyl chloride or an acid anhydride in the presence of a base (like pyridine (B92270) or triethylamine). nih.gov This is a robust method to introduce a wide variety of ester groups.

Etherification: Formation of an ether can be achieved, for example, through the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base (like sodium hydride) to form the alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Silylation: For analytical applications, such as gas chromatography (GC), the hydroxyl group can be derivatized by converting it into a silyl (B83357) ether. libretexts.orgsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen of the alcohol with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. sigmaaldrich.com

Table 3: Common Derivatization Strategies for the Hydroxyl Group
Reaction TypeReagentsDerivative FormedPurpose
Esterification Acyl Chloride (R-COCl), PyridineEster (R-CO-O-R')Protection, synthetic modification nih.gov
Etherification Alkyl Halide (R-X), Strong Base (e.g., NaH)Ether (R-O-R')Protection, synthetic modification
Silylation BSTFA, TMCSSilyl Ether (R-O-Si(CH₃)₃)Increase volatility for GC analysis libretexts.orgsigmaaldrich.com
Acylation Acetic Anhydride, Chiral CatalystChiral EsterKinetic resolution wikipedia.org

Mechanistic Elucidation of Chiral Transformations

The (S)-configuration at the C2 carbon makes this molecule a valuable chiral precursor. Transformations involving this stereocenter are of significant interest for the synthesis of enantiomerically pure compounds.

A key chiral transformation is the kinetic resolution of the racemic alcohol. nih.gov In a kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product. wikipedia.org For secondary alcohols, enantioselective acylation is a common method for kinetic resolution. nih.govacs.org Using a chiral acylation catalyst, one enantiomer (e.g., the (S)-enantiomer) can be selectively acylated to form an ester, leaving the other enantiomer (the (R)-enantiomer) largely unreacted. wikipedia.orgacs.org This allows for the isolation of the (R)-alcohol with high enantiomeric excess.

The mechanism of such resolutions relies on the formation of diastereomeric transition states when the chiral substrate interacts with the chiral catalyst. nih.gov The difference in the energy of these transition states leads to the difference in reaction rates for the two enantiomers. nih.gov

Another critical chiral transformation is the aforementioned intramolecular cyclization to form an epoxide. Starting with (S)-1-chloro-3-fluoro-2-propanol, the stereochemistry at the C2 center dictates the facial selectivity of the intramolecular S2 attack. The resulting product, (R)-epifluorohydrin, has its stereochemistry directly determined by the starting material. The mechanism involves an inversion of configuration at C1, but the absolute configuration of the newly formed epoxide ring is a direct consequence of the (S)-configuration of the C2 hydroxyl group that initiates the ring-closing attack. yale.edu


Regioselectivity and Chemoselectivity in Synthetic Modifications of 2-Propanol, 1-chloro-3-fluoro-, (S)-

The synthetic utility of (S)-1-chloro-3-fluoro-2-propanol is intrinsically linked to the differential reactivity of its three functional components: a secondary hydroxyl group, a primary chloride, and a primary fluoride. This trifunctional nature allows for a range of chemical transformations, where the outcome is governed by the principles of regioselectivity and chemoselectivity. The selection of reagents, catalysts, and reaction conditions can direct modifications to a specific site on the molecule, enabling the synthesis of diverse and complex chemical structures.

The inherent differences in the nucleophilicity of the hydroxyl group and the leaving group ability of the halide atoms (Cl > F) provide the foundation for selective transformations. Generally, the secondary hydroxyl group is the most nucleophilic site, making it a primary target for reactions such as esterification and etherification. The chloromethyl group presents a site for nucleophilic substitution, given that chloride is a good leaving group. In contrast, the fluoromethyl group is significantly less reactive towards nucleophilic substitution due to the strength of the C-F bond.

Reactions at the Hydroxyl Group

The secondary hydroxyl group is a key site for synthetic modification, primarily through esterification and etherification reactions. These transformations are often characterized by high chemoselectivity, as the hydroxyl group is typically more reactive than the C-Cl and C-F bonds under many conditions.

Esterification:

The esterification of (S)-1-chloro-3-fluoro-2-propanol can be achieved with high selectivity at the hydroxyl position. Enzymatic catalysis, in particular, offers a mild and highly selective method for this transformation. For instance, lipase-catalyzed transesterification has been shown to be effective for structurally similar halohydrins. In a study on the enzymatic resolution of (R/S)-1-chloro-3-(1-naphthyloxy)-2-propanol, lipase (B570770) was used to selectively acylate the hydroxyl group, demonstrating the feasibility of targeting this functionality without disturbing the halide centers. mdpi.com This high degree of chemoselectivity is a hallmark of enzymatic reactions, which operate under mild conditions and are sensitive to the electronic and steric environment of the reactive site.

Table 1: Regio- and Chemoselective Esterification of Halohydrins

Substrate Reagent/Catalyst Reaction Type Selective Site Product Reference

Etherification:

The synthesis of ethers from (S)-1-chloro-3-fluoro-2-propanol can also proceed with high chemoselectivity at the hydroxyl group. The Williamson ether synthesis, a classical method for ether formation, involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide. In the case of (S)-1-chloro-3-fluoro-2-propanol, the hydroxyl group can be deprotonated with a strong base to form the corresponding alkoxide. This alkoxide can then react with an external electrophile, such as an alkyl halide, to form an ether. The C-Cl and C-F bonds are generally unreactive under these conditions, ensuring that the etherification occurs selectively at the oxygen atom.

Reactions Involving the Chloro Group

The primary chloride in (S)-1-chloro-3-fluoro-2-propanol serves as a reactive site for nucleophilic substitution reactions. The chloride ion is a relatively good leaving group, allowing for its displacement by a variety of nucleophiles.

Intramolecular Cyclization (Epoxide Formation):

One of the most significant reactions involving the chloro group is intramolecular cyclization to form an epoxide. Treatment of (S)-1-chloro-3-fluoro-2-propanol with a base can lead to the deprotonation of the hydroxyl group, forming an alkoxide intermediate. This alkoxide can then undergo an intramolecular SN2 reaction, where the oxygen atom attacks the carbon bearing the chlorine, displacing the chloride and forming a three-membered epoxide ring, (S)-2-(fluoromethyl)oxirane. The regioselectivity of this reaction is high, as the 3-membered ring formation is favored over other potential intramolecular reactions.

Table 2: Regioselective Epoxide Formation

Starting Material Reagent Key Intermediate Product Reaction Type

This epoxide is a valuable chiral building block for the synthesis of more complex molecules, including pharmaceutical intermediates.

Intermolecular Nucleophilic Substitution:

The chloro group can also be displaced by external nucleophiles in an intermolecular fashion. The success and selectivity of these reactions depend on the strength and nature of the nucleophile, as well as the reaction conditions. Strong nucleophiles can displace the chloride, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. However, competition with the intramolecular cyclization to the epoxide must be considered and can often be controlled by the choice of base and solvent.

Reactivity of the Fluoro Group

The C-F bond is the strongest single bond to carbon, making the fluoro group a poor leaving group in nucleophilic substitution reactions. ncert.nic.in Consequently, the fluorine atom in (S)-1-chloro-3-fluoro-2-propanol is generally unreactive under conditions that would typically lead to the displacement of chlorine or reactions at the hydroxyl group. This inherent lack of reactivity allows the fluoro group to be carried through multi-step synthetic sequences, imparting its unique electronic properties to the final product.

This differential reactivity is a key aspect of the chemoselectivity observed in the synthetic modifications of this compound. It allows for the selective manipulation of the hydroxyl and chloro groups while preserving the C-F bond.

Analytical Methodologies for Enantiomeric Purity and Quantification of 2 Propanol, 1 Chloro 3 Fluoro , S

Chiral Chromatographic Separation Techniques

Chromatographic methods form the cornerstone of enantioselective analysis, offering high-resolution separation of enantiomers. High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and gas chromatography (GC) are the most prominently used techniques.

Chiral HPLC is a primary method for separating enantiomers of chiral compounds like 1-chloro-3-fluoro-2-propanol. This technique relies on the use of a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers exhibit different affinities, leading to differential retention times and subsequent separation. nih.gov

Chiral Stationary Phases (CSPs):

The selection of an appropriate CSP is paramount for achieving successful enantioseparation. nih.gov For halohydrins and related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used. nih.govsigmaaldrich.com These CSPs, often coated or immobilized on a silica (B1680970) support, offer a broad range of enantioselectivity. nih.govyoutube.com

Cellulose-based CSPs: Columns like Chiralcel® OD and Lux® Cellulose-1, which are cellulose tris(3,5-dimethylphenylcarbamate) phases, have demonstrated effectiveness in separating a variety of chiral molecules. mdpi.comfagg.be

Amylose-based CSPs: Chiralpak® AD and Chiralpak® IA, based on amylose tris(3,5-dimethylphenylcarbamate), are also common choices for chiral separations. fagg.beresearchgate.net

A study on the resolution of derivatives of a related compound, 1-bromo-3-chloro-2-propanol, successfully employed a normal phase Chiralcel OD-H column. researchgate.net This indicates that similar polysaccharide-based phases would be suitable for the enantioseparation of 1-chloro-3-fluoro-2-propanol.

Mobile Phase and Detection:

The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution. researchgate.net Detection is commonly performed using a UV detector, as many organic molecules absorb ultraviolet light. lcservicesltd.co.uk For compounds lacking a strong chromophore, alternative detection methods may be necessary.

Table 1: Illustrative HPLC Conditions for Chiral Separation of Halohydrin Derivatives

ParameterConditionReference
Column Chiralcel OD-H (Normal Phase) researchgate.net
Mobile Phase n-hexane:isopropanol (80:20) researchgate.net
Flow Rate 0.5 mL/min researchgate.net
Temperature 25°C researchgate.net
Detection UV at 254 nm researchgate.net

Supercritical fluid chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. selvita.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. selvita.com

SFC is highly compatible with the same polysaccharide-based chiral stationary phases used in HPLC. researchgate.netchromatographyonline.com The addition of a small amount of an organic modifier, such as an alcohol, is often necessary to achieve good enantioselectivity. chromatographyonline.com The success rate for resolving chiral compounds with SFC is often higher than with HPLC, making it a preferred initial screening method in many pharmaceutical laboratories. researchgate.net Furthermore, SFC is advantageous for preparative separations due to the ease of removing the CO2-based mobile phase, which simplifies the recovery of the purified enantiomers. selvita.com

Table 2: Comparison of SFC and HPLC for Chiral Separations

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2Liquid Solvents (e.g., hexane, water)
Analysis Time Generally fasterCan be longer
Efficiency Often higher due to lower viscosity and higher diffusivityGenerally lower
Solvent Consumption Reduced use of organic solventsHigher use of organic solvents
Preparative Scale Easier product recoveryMore complex product recovery
Success Rate Often higher for initial screeningCan be lower for initial screening

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds. mdpi.com While 1-chloro-3-fluoro-2-propanol itself may be amenable to GC analysis, derivatization is often employed to improve its volatility and thermal stability. psu.edu

Chiral GC Columns:

Chiral GC separations are typically performed using capillary columns coated with a chiral stationary phase. chromatographyonline.com Cyclodextrin derivatives are the most common and effective CSPs for GC. chromatographyonline.comgcms.czlibretexts.org These cyclic oligosaccharides form inclusion complexes with the enantiomers, leading to their separation. sigmaaldrich.comlibretexts.org Columns such as Astec® CHIRALDEX™ G-TA have been successfully used for the GC analysis of 2-halohydrocarbon enantiomers. sigmaaldrich.com

Derivatization and Detection:

To enhance the volatility and improve chromatographic peak shape, the hydroxyl group of 1-chloro-3-fluoro-2-propanol can be derivatized. psu.edu Common derivatization techniques include acylation or silylation. psu.edu A flame ionization detector (FID) is a common and robust detector for GC analysis of organic compounds. sigmaaldrich.com

Advanced Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. sci-hub.se For the analysis of (S)-1-chloro-3-fluoro-2-propanol, derivatization can serve several purposes:

Enhanced Detectability: For HPLC analysis, if the analyte has a weak UV chromophore, derivatization with a UV-absorbing or fluorescent tag can significantly increase the sensitivity of detection. researchgate.net

Improved Volatility for GC: As mentioned earlier, converting the polar hydroxyl group into a less polar ether, ester, or silyl (B83357) ether increases the volatility of the compound, making it more suitable for GC analysis. psu.edu

Formation of Diastereomers: An indirect method for chiral separation involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. nih.gov

A study on the related compound 1,3-dichloro-2-propanol (B29581) utilized headspace on-fiber derivatization with N-methyl-N-(trimethylsilyl)-trifluoroacetamide for GC-MS analysis. science.gov Alkyl chloroformates have also been explored as derivatizing agents for various functional groups, including hydroxyls, to improve their GC properties. researchgate.net The choice of derivatization strategy depends on the analytical technique being used and the specific requirements of the analysis. sci-hub.se

Development of Novel Detection Methods in Chiral Analysis

While UV and FID detectors are standard in chromatography, there is ongoing development of more advanced and selective detectors for chiral analysis. lcservicesltd.co.uk

Chiroptical Detectors: These detectors, such as circular dichroism (CD) and optical rotation (OR) detectors, provide information about the chirality of the molecules being detected. jascoinc.comknauer.netheraldopenaccess.us A CD detector measures the differential absorption of left and right circularly polarized light, providing a signal that is specific to each enantiomer. jascoinc.comjascoinc.com This allows for the positive identification of enantiomers and can even be used to determine the enantiomeric ratio without complete chromatographic separation. jascoinc.com Similarly, an optical rotation detector measures the angle of rotation of plane-polarized light as the chiral compound elutes from the column. jascoinc.comlaboratorynetwork.com

Mass Spectrometry (MS): Coupling chromatographic techniques with mass spectrometry (HPLC-MS, GC-MS, SFC-MS) provides high sensitivity and selectivity. heraldopenaccess.us While MS itself is not inherently a chiral detector, it can confirm the identity of the eluting peaks and is invaluable for quantifying low levels of impurities. heraldopenaccess.us

Superchiral Light-Based Detection: Emerging research focuses on the use of "superchiral" light to enhance the interaction with chiral molecules, which could lead to new, highly sensitive detection methods. researchgate.net

Chiral Sensing: Another area of development is in chiral sensing, which aims for the rapid, separation-free discrimination of enantiomers using optical or electrochemical methods. jiangnan.edu.cnmdpi.com

These advancements in detection technology promise to further improve the accuracy, sensitivity, and speed of determining the enantiomeric purity of chiral compounds like (S)-1-chloro-3-fluoro-2-propanol.

Applications of 2 Propanol, 1 Chloro 3 Fluoro , S As a Chiral Building Block in Complex Chemical Synthesis

Utilization in Asymmetric Synthesis of Stereodefined Organic Molecules

The paramount feature of (S)-1-chloro-3-fluoro-2-propanol is its inherent chirality, which serves as a foundational element for the asymmetric synthesis of more complex molecules. The stereodefined hydroxyl group at the C2 position allows for diastereoselective reactions, where the existing chiral center directs the formation of new stereocenters with a high degree of control.

Chemists can exploit the hydroxyl group as a handle for further transformations. For instance, it can be protected and the molecule elaborated at the chloro- or fluoro-terminated ends. Alternatively, the alcohol can be oxidized to a ketone, which then becomes a prochiral center for subsequent enantioselective reductions, allowing for the creation of diastereomeric products. The true utility of this building block lies in the sequential and regioselective manipulation of its three distinct functional groups, enabling the construction of molecules with multiple, precisely controlled stereocenters.

Incorporation into Fluorine-Containing Analogues and Derivatives

The presence of a fluorine atom in (S)-1-chloro-3-fluoro-2-propanol makes it an exceptionally valuable precursor for the synthesis of fluorinated analogues of a wide array of organic molecules. The introduction of fluorine into organic compounds can profoundly alter their physical, chemical, and biological properties, a strategy widely employed in medicinal chemistry and materials science.

Starting from this chiral fluorinated building block, synthetic chemists can design and create novel molecules where the fluorine atom or a fluoroalkyl group is a key structural feature. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting metabolic stability to molecules. Furthermore, fluorine's high electronegativity can influence the acidity, basicity, and conformational preferences of a molecule. By using (S)-1-chloro-3-fluoro-2-propanol , researchers can introduce a stereodefined C-F bond into a target molecule, a task that is often challenging using traditional fluorination methods on a pre-existing complex scaffold.

Strategic Role in the Synthesis of Chiral Intermediates for Downstream Research

Beyond its direct incorporation into final target molecules, (S)-1-chloro-3-fluoro-2-propanol plays a crucial strategic role as a versatile intermediate for the synthesis of other, more complex chiral building blocks for research purposes. The differential reactivity of the chloro and fluoro substituents, along with the central hydroxyl group, allows for a stepwise and controlled elaboration of the molecular structure.

For example, the more labile chloride can be displaced by a variety of nucleophiles to introduce new functionalities, while the less reactive fluoride (B91410) remains intact. This selective transformation is a key advantage in multi-step synthetic sequences. The resulting chiral intermediates, now bearing new functional groups, can then be utilized in a myriad of downstream research applications, including the development of novel ligands for catalysis, probes for chemical biology, and the building blocks for new materials. The ability to generate a library of diverse chiral intermediates from a single, readily accessible starting material underscores the strategic importance of (S)-1-chloro-3-fluoro-2-propanol in exploratory chemical research.

Design and Development of Novel Synthetic Pathways Leveraging the Chiral Alcohol Scaffold

The unique trifunctional nature of (S)-1-chloro-3-fluoro-2-propanol inspires the design and development of novel synthetic pathways. The chiral alcohol scaffold provides a robust platform from which to launch a variety of synthetic transformations, leading to molecular architectures that would be difficult to access through other means.

New synthetic methodologies can be envisioned that take advantage of the specific spatial arrangement and electronic properties of the chloro, fluoro, and hydroxyl groups. For instance, intramolecular cyclization reactions can be designed where the hydroxyl group acts as an internal nucleophile, attacking an electrophilic center introduced at either the chloro or fluoro-terminus. The stereochemistry of the starting alcohol would directly translate into the stereochemistry of the resulting cyclic product. Such strategies can lead to the efficient and stereocontrolled synthesis of novel chiral heterocycles, a structural motif prevalent in many areas of chemical science. The development of such innovative synthetic routes, enabled by the unique structure of (S)-1-chloro-3-fluoro-2-propanol , continues to be an active area of research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-1-chloro-3-fluoro-2-propanol with high enantiomeric excess?

  • Methodology :

  • Chiral resolution : Use chiral auxiliaries or catalysts during halogenation. For example, asymmetric fluorination via cinchona alkaloid-based catalysts can induce stereoselectivity .
  • Stereospecific substitution : Start with (S)-2-propanol derivatives, introducing chlorine and fluorine via nucleophilic substitution under controlled conditions (e.g., SN2 mechanisms with inversion of configuration) .
  • Purification : Employ fractional distillation or preparative HPLC with chiral columns to isolate the (S)-enantiomer .

Q. How can researchers confirm the enantiomeric purity of (S)-1-chloro-3-fluoro-2-propanol?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak® IG or OD-H with hexane/isopropanol mobile phases to separate enantiomers. Retention time differences indicate purity .
  • Optical rotation : Compare measured [α]D values against literature data for the (S)-enantiomer.
  • NMR with chiral solvating agents : Add europium tris(3-trifluoromethylhydroxymethylene)-(+)-camphorate to split proton signals for enantiomeric ratio determination .

Q. What safety precautions are critical when handling (S)-1-chloro-3-fluoro-2-propanol in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to prevent inhalation of volatile chloro-fluoro compounds .
  • Personal protective equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons. Avoid contact with skin, as halogenated alcohols can penetrate latex .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the stereochemical configuration ((S)-enantiomer) influence the compound’s intermolecular interactions in different solvents?

  • Methodology :

  • Solvent polarity studies : Compare solubility and dipole moments in polar (e.g., water) vs. non-polar (e.g., hexane) solvents. Polar solvents stabilize the (S)-enantiomer via hydrogen bonding with the hydroxyl group .
  • Thermodynamic analysis : Measure phase-change enthalpies (e.g., ΔHvap) to assess solvent interactions. Data from hexafluoro-2-propanol analogs suggest fluorinated groups reduce solubility in aqueous media .
  • Molecular dynamics simulations : Model solvent-shell structures around the (S)-enantiomer to predict aggregation behavior .

Q. What strategies resolve contradictions in reported reaction kinetics for (S)-1-chloro-3-fluoro-2-propanol under varying catalytic conditions?

  • Methodology :

  • Control experiments : Isolate variables (e.g., temperature, catalyst loading) to identify conflicting factors. For example, trace moisture may deactivate Lewis acid catalysts .
  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to distinguish between concerted vs. stepwise mechanisms .
  • In situ spectroscopy : Use FTIR or Raman to monitor intermediate formation and reconcile divergent rate laws .

Q. How can computational chemistry predict the thermodynamic stability of (S)-1-chloro-3-fluoro-2-propanol derivatives?

  • Methodology :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compare relative energies of diastereomers or conformers .
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for substitution reactions .
  • Transition state analysis : Use Nudged Elastic Band (NEB) methods to map energy barriers for fluorination/chlorination pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.